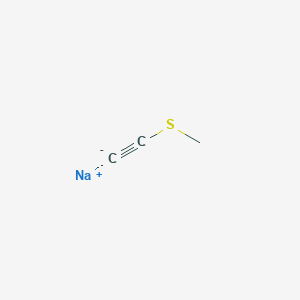
sodium;methylsulfanylethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;methylsulfanylethyne is an organosulfur compound that features a sulfonyl functional group. It is known for its stability and resistance to decomposition at elevated temperatures. This compound is relatively inert chemically and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;methylsulfanylethyne typically involves the reaction of methylsulfanylacetylene with sodium amide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction can be represented as follows:
CH3S-C≡CH+NaNH2→CH3S-C≡CNa+NH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-temperature solvents. The process is optimized to ensure high yields and purity of the final product. The use of molten dimethyl sulfone as a solvent is common due to its polarity and thermal stability .
Chemical Reactions Analysis
Types of Reactions
Sodium;methylsulfanylethyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride and sodium amide are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Sodium;methylsulfanylethyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized as a high-temperature solvent and in the production of various chemicals.
Mechanism of Action
The mechanism by which sodium;methylsulfanylethyne exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfone (DMSO2): Another organosulfur compound with similar properties but different applications.
Methylsulfonylmethane (MSM): Known for its use as a dietary supplement and its anti-inflammatory properties.
Uniqueness
Sodium;methylsulfanylethyne is unique due to its specific chemical structure and reactivity. Unlike dimethyl sulfone and methylsulfonylmethane, it can participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
62679-44-1 |
|---|---|
Molecular Formula |
C3H3NaS |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
sodium;methylsulfanylethyne |
InChI |
InChI=1S/C3H3S.Na/c1-3-4-2;/h2H3;/q-1;+1 |
InChI Key |
DTHHFBPEADNPGS-UHFFFAOYSA-N |
Canonical SMILES |
CSC#[C-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















